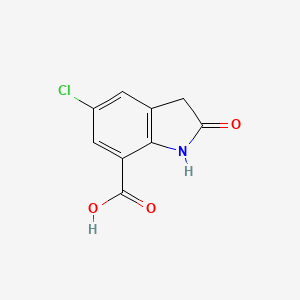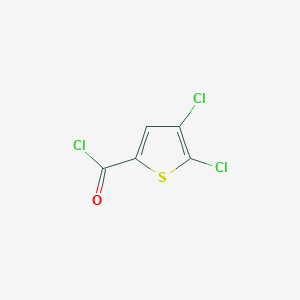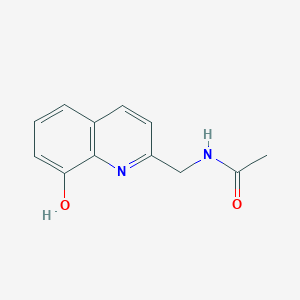
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide typically involves the reaction of 8-hydroxyquinoline with acetamide in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, formaldehyde, and acetamide under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 5- and 7-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds, which can have varying biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand that can bind to metal ions, forming stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes that require metal ions as cofactors, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
N-(8-Hydroxyquinolin-2-yl)acetamide: A closely related compound with similar chelating properties and biological activities.
5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of chlorine atoms.
Uniqueness
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is unique due to its specific substitution pattern, which enhances its ability to form stable metal complexes and its potential therapeutic applications. The presence of the acetamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved biological activities and pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
648896-21-3 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |
InChI-Schlüssel |
CJRALVYWBVXEEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
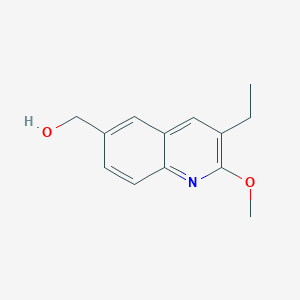
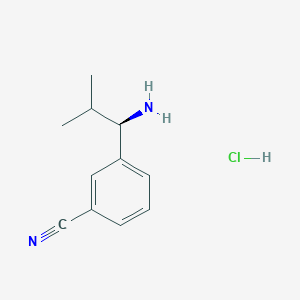
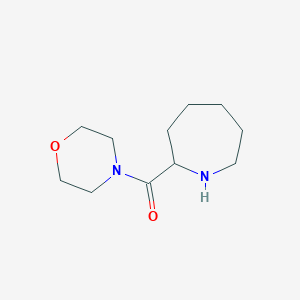
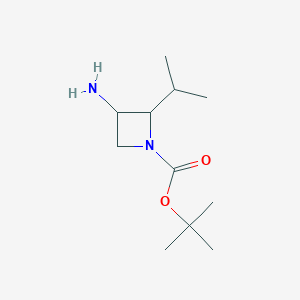
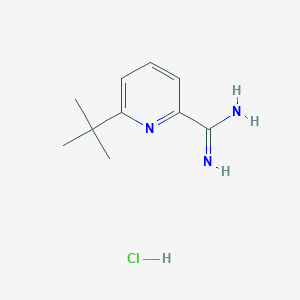
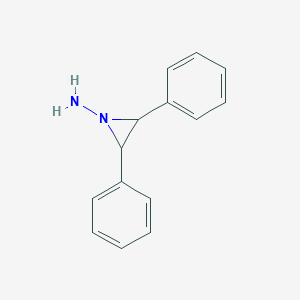

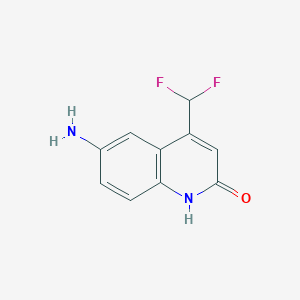
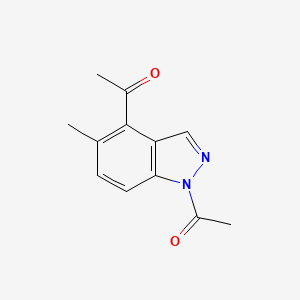

![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
